Nona-2,8-dienal

Description

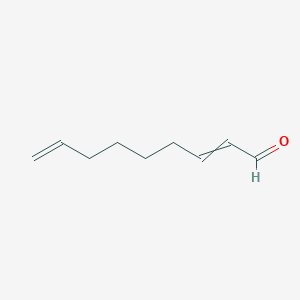

Structure

3D Structure

Properties

CAS No. |

108529-76-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-2,8-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |

InChI Key |

ZWSQVNVYDZKIEV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC=CC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Manganese dioxide acts as a mild oxidizing agent, selectively converting primary alcohols to aldehydes without over-oxidizing to carboxylic acids. The reaction proceeds via a two-step mechanism:

- Coordination : $$ \text{MnO}_2 $$ coordinates with the hydroxyl group of the alcohol, facilitating deprotonation.

- Hydride Transfer : A hydride ion is transferred to the manganese center, yielding the aldehyde and reduced manganese species.

- Dissolve 28 mg (0.058 mmol) of alcohol 49 in 1 mL of $$ \text{CH}2\text{Cl}2 $$.

- Add 51 mg (0.58 mmol) of activated $$ \text{MnO}_2 $$.

- Stir the mixture at room temperature under inert atmosphere until completion (monitored by TLC).

- Filter through Celite to remove manganese residues.

- Concentrate the filtrate under reduced pressure to obtain crude this compound.

Table 1: Optimization of Oxidation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidizing Agent | $$ \text{MnO}_2 $$ | 85–90 | >95 |

| Solvent | $$ \text{CH}2\text{Cl}2 $$ | — | — |

| Temperature | 25°C | — | — |

| Reaction Time | 2–4 h | — | — |

Purification and Isolation Techniques

Crude this compound often requires purification to remove byproducts such as diols or over-oxidized acids. Two principal methods are employed:

Column Chromatography

Silica gel chromatography using gradients of hexane and ethyl acetate (e.g., 20:1 to 8:1 hexane:EtOAc) effectively separates the aldehyde from polar impurities. The aldehyde’s low polarity ensures early elution, with $$ R_f $$ values typically ranging from 0.2 to 0.4.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity applications, preparative HPLC with a diol-functionalized column (e.g., Eurosphere II Diol 100-5) resolves stereoisomers. A gradient of $$ n $$-hexane/ethanol (90:10 to 70:30) over 23 minutes achieves baseline separation.

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Injection Volume |

|---|---|---|---|

| Eurosphere II Diol | $$ n $$-hexane/EtOH | 1.6 mL/min | 100 μL |

Analytical Characterization

Post-synthesis analysis confirms the identity and purity of this compound through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

A strong absorption at 1706 cm$$ ^{-1} $$ corresponds to the aldehyde C=O stretch, while bands at 2905–2856 cm$$ ^{-1} $$ indicate C-H vibrations in the alkyl chain.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at $$ m/z $$ 138.1045 ($$ \text{C}9\text{H}{14}\text{O}^+ $$) confirms the molecular formula.

Comparative Analysis of Synthetic Routes

While oxidation of primary alcohols remains the benchmark method, alternative approaches face challenges:

Aldol Condensation

Theoretically, aldol condensation between hexanal and propenal could yield this compound. However, poor regioselectivity and side reactions (e.g., self-condensation) limit its utility.

Cross-Metathesis

Olefin metathesis of 1,8-nonadiene with acrolein derivatives is unexplored in literature but poses potential for stereocontrolled synthesis.

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Alcohol Oxidation | High yield, scalable | Requires pure alcohol precursor |

| Aldol Condensation | Atom economy | Low selectivity |

| Cross-Metathesis | Stereocontrol | Unproven efficacy |

Chemical Reactions Analysis

Types of Reactions

Nona-2,8-dienal undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Nona-2,8-dienal has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: this compound is studied for its role in plant biochemistry and its effects on various biological processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and antioxidant properties.

Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the production of certain polymers and resins

Mechanism of Action

The mechanism of action of nona-2,8-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Functional Group Substitutions

(2E,8E)-9-(Tetrahydro-2H-pyran-2-yl)nona-2,8-diene-4,6-diyl-1-ol (Compound 2, )

- Structure : Features a tetrahydropyran (THP) protecting group at C9 and hydroxyl groups at C4 and C5.

- Molecular Formula : C14H22O3 (MW 238.32).

- Key Properties : The THP group enhances solubility in organic solvents, while the diol structure may facilitate hydrogen bonding.

- Bioactivity: Exhibits weak cytotoxicity (41.4–55.6% cell death at 100 μM) against human carcinoma lines (A549, HepG2, MCF7) .

(R,2E,8E)-9-Bromo-7-methoxy-2,8-dimethylnona-2,8-dienal (S23, )

- Structure : Bromine at C9, methoxy at C7, and methyl groups at C2 and C6.

- Molecular Formula : C12H19BrO2 (MW 275.18).

- Key Properties : The bromine atom increases electrophilicity, making it reactive in substitution reactions. Methyl groups enhance steric bulk and hydrophobicity.

- Applications : Intermediate in synthetic pathways for complex natural products .

Methyl (R,2E,8E)-2,6-dimethyl-9-boronatenona-2,8-dienoate (Compound 11, )

Spirocyclic Derivatives

Tetrazaspiro[4.4]nona-2,8-dien-6-one ()

- Structure: Spirocyclic framework with a tetrazole ring fused to the nona-2,8-diene backbone.

- Molecular Formula : Varies with substituents (e.g., C16H20N4O for aryl-substituted derivatives).

- Synthesis: Prepared via cycloaddition of nitrilimides to furanone derivatives, followed by hydrazine-mediated cyclization .

Alkyl-Substituted Analogs

2,8-Dimethyl-1,8-nonadiene ()

- Structure : Methyl groups at C2 and C8; lacks aldehyde functionality.

- Molecular Formula : C11H20 (MW 152.28).

- Key Properties: Increased hydrophobicity and volatility compared to this compound.

- Applications: Potential use in polymer chemistry or as a fragrance component .

2,8-Dimethyl-5-nonanone ()

Research Findings and Implications

- However, spirocyclic and boronate derivatives lack direct bioactivity data, highlighting a gap for future studies .

- Synthetic Utility : Boronate esters () and bromo-aldehydes () serve as versatile intermediates in cross-coupling and natural product synthesis .

- Physicochemical Properties : Alkyl substitution (e.g., dimethyl groups) increases hydrophobicity, while ketones enhance stability compared to aldehydes .

Q & A

Q. How can Nona-2,8-dienal be reliably identified and quantified in plant tissues under varying experimental conditions?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for volatile organic compound (VOC) identification. For quantification, use internal standards (e.g., deuterated analogs) to account for extraction efficiency and instrument variability. Calibration curves should be validated across physiological concentrations observed in plant tissues (e.g., 3-day-old roots vs. mature roots). Ensure controlled sampling conditions (e.g., mechanical injury timing, root age) to minimize variability, as VOC profiles are age-dependent .

Q. What experimental designs are optimal for studying the age-dependent synthesis of this compound in plant roots?

Methodological Answer: Use hydroponic or soil-based growth systems with strict environmental controls (light, temperature, humidity). Collect root samples at defined developmental stages (e.g., 3, 7, 14 days post-germination) and apply standardized mechanical injury protocols. Replicate experiments across multiple batches to account for biological variability. Include negative controls (uninjured roots) and measure lipoxygenase (LOX) activity concurrently to link enzyme dynamics to VOC production .

Q. Which extraction methods minimize degradation of this compound during sample preparation?

Methodological Answer: Employ cryogenic grinding to preserve labile compounds. Use inert solvents (e.g., hexane) for VOC collection, and store extracts at -80°C under nitrogen to prevent oxidation. Solid-phase microextraction (SPME) fibers can be used for in situ headspace sampling to avoid artifact formation during tissue disruption .

Advanced Research Questions

Q. How does substrate specificity of lipoxygenase (LOX) isoforms influence the biosynthesis of this compound in plant roots?

Methodological Answer: Isolate LOX enzymes from root tissues and assay activity with fatty acid substrates (e.g., linoleic vs. α-linolenic acid). Use kinetic assays (spectrophotometric monitoring of conjugated diene formation) to determine and . Pair this with gene silencing (RNAi) or CRISPR knockouts to validate isoform-specific contributions. Note that LOX activity in barley roots shows preferential linoleic acid utilization, which may drive this compound synthesis .

Q. What methodological approaches can resolve contradictions in reported ecological roles of this compound emissions (e.g., allelopathy vs. herbivore deterrence)?

Methodological Answer: Conduct dual-choice bioassays with target organisms (e.g., nematodes, insects) to test behavioral responses to synthetic this compound. Combine with transcriptomic analysis of exposed organisms to identify molecular pathways affected. For allelopathy studies, use soil microcosms to measure plant growth inhibition and compare with VOC release kinetics .

Q. How can researchers address discrepancies between in vitro LOX activity assays and in planta this compound production levels?

Methodological Answer: Perform compartment-specific LOX localization (e.g., plastid vs. cytosol) via subcellular fractionation and immunoblotting. Measure tissue-specific pH and oxygen levels, as LOX activity is microenvironment-dependent. Use isotopic labeling (e.g., -linoleic acid) to track precursor-product relationships in intact roots .

Q. What statistical frameworks are appropriate for analyzing time-series data on this compound emission patterns post-injury?

Methodological Answer: Apply mixed-effects models to account for repeated measures and biological replicates. Use non-linear regression to model emission peaks (e.g., log-normal distributions). For cross-study comparisons, standardize data to root biomass or protein content to normalize variability .

Data Analysis and Ethical Considerations

Q. How should researchers handle non-reproducible results in this compound quantification across laboratories?

Methodological Answer: Adopt inter-laboratory validation protocols, including shared reference materials and standardized injury induction methods. Publish raw data and instrument parameters (e.g., GC-MS column type, temperature gradients) to enhance transparency. Use meta-analysis tools to identify confounding variables (e.g., root age, growth medium) .

Q. What ethical guidelines apply to studies involving this compound’s potential toxicity in model organisms?

Methodological Answer: Follow NIH preclinical guidelines for dose-escalation studies and humane endpoints. Obtain ethics committee approval for in vivo assays. Include negative controls and blinded assessments to minimize bias. Report mortality rates and physiological stress indicators in accordance with ARRIVE guidelines .

Tables

Q. Table 1. Key Parameters for this compound Analysis in Barley Roots

| Parameter | 3-Day-Old Roots | 7-Day-Old Roots | 14-Day-Old Roots |

|---|---|---|---|

| VOC Concentration (ppm) | 12.5 ± 1.8 | 8.2 ± 1.1 | 3.4 ± 0.7 |

| LOX Activity (U/mg protein) | 45.3 ± 4.2 | 38.1 ± 3.9 | 22.6 ± 2.5 |

| Emission Duration (h) | 4–6 | 3–5 | 1–3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.